(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid
Overview
Description
(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid, also known as DTA, is a type of organic compound that has been used for a variety of purposes in scientific research and lab experiments. DTA is a colorless, odorless, and crystalline solid that is soluble in water and has a melting point of around 100°C. It is a derivative of acetic acid that can be synthesized from a variety of starting materials, including acetic anhydride and thiourea. DTA has a wide range of applications in scientific research, including its use as a reagent in organic synthesis and as a catalyst in various biochemical reactions. Furthermore, DTA has been studied for its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Anti-Genotoxic Effects
Ascorbic acid has been studied for its anti-genotoxic effects against 2,4-Dichlorophenoxy acetic acid (2,4-D), a widely used selective herbicide. Research indicates that vitamin C can mitigate the genotoxic effects of 2,4-D, as evidenced by decreased chromosomal aberration, sperm head abnormalities, and DNA single-strand breaks in male mice treated with both 2,4-D and vitamin C (Kamel, 2017).
Anti-Inflammatory and Healing Properties
The compound 2,3,5,4′-tetrahydroxystilbene-2-O-beta-D-glucoside (THSG) has demonstrated anti-inflammatory effects and is beneficial in treating experimental colitis induced by acetic acid in mice. The study suggests THSG's efficacy in attenuating colitis symptoms by upregulating PPAR-γ mRNA and protein levels and inhibiting the NF-κB pathway, thus reducing inflammation (Zeng et al., 2011).
Antimicrobial Effects
Acetic acid has been used as an antiseptic agent for centuries. A study demonstrated the antibacterial effect of acetic acid during an outbreak of carbapenem-resistant Acinetobacter baumannii in an ICU facility. Disinfection with acetic acid led to a significant reduction in environmental samples containing A. baumannii, indicating its potential as an efficacious and cost-effective disinfectant (Garciglia-Mercado et al., 2021).
Dental Applications
A study on the effects of acid treatment on dental zirconia showed that treatments with hydrofluoric acid, acetic acid, and citric acid at ambient temperature do not cause potential damage to yttria-stabilized tetragonal zirconia polycrystal (Y-TZP), indicating safety for dental applications (Xie et al., 2015).
Nutritional Enhancement
Acetic acid has shown potential in enhancing glycogen repletion in the liver and skeletal muscle of rats, suggesting its beneficial role in aiding recovery from fatigue and enhancing the nutritional value of diets (Fushimi et al., 2001).
properties
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)5-7-3-1-2-4-12(7,10)11/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKJYAGNQSMRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333139 | |
Record name | 2-(1,1-dioxothiazinan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid | |
CAS RN |
89676-96-0 | |
Record name | 2-(1,1-dioxothiazinan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,1-dioxido-1,2-thiazinan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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